Methyl cinnamate is a natural flavor compound found in various plants, including Zanthoxylum armatum and Alpinia katsumadai Hayata. It is known for its antimicrobial and tyrosinase inhibitor activities and is widely used in the food and commodity industry. Despite its prevalent use, the molecular mechanisms underlying its bioactivity, particularly in relation to adipocyte function and metabolism, osteoblast function, and interaction with proteins such as bovine serum albumin (BSA), are not fully understood134.
Methyl cinnamate's inhibitory effect on tyrosinase and its antimicrobial properties make it a valuable compound for maintaining the quality and safety of food by controlling browning and microbial growth2.
The compound's effects on adipocyte and osteoblast functions suggest potential applications in treating metabolic disorders and bone diseases. Its interaction with proteins like BSA is also relevant for its application in drug delivery systems134.
Methyl cinnamate's ability to undergo efficient nonradiative decay and trans → cis photoisomerization makes it a candidate for sunscreen formulations, as it can convert UV energy to thermal energy, potentially protecting the skin from UV-induced damage5.
Cinnamaldehyde, a related compound, has been shown to protect against vascular damage induced by methylglyoxal, suggesting that methyl cinnamate derivatives could have similar protective effects on vascular function6.
Methyl cinnamate's reactivity allows for chemical modifications, such as the synthesis of cinnamamide derivatives with potential antidiabetic activities, indicating its versatility as a chemical building block8.
Methyl cinnamate has been evaluated for its larvicidal activity against Aedes aegypti, the mosquito vector for diseases like dengue and Zika. Its efficacy and low ecotoxicity make it a promising alternative to synthetic pesticides10.
While methyl cinnamate has antioxidant activity, it may increase cell vulnerability to oxidative stress under certain conditions, which is an important consideration for its use in various applications9.
Methyl cinnamate is classified as an ester derived from cinnamic acid and methanol. It is a member of the cinnamate family of compounds, characterized by the presence of a vinyl group adjacent to a carboxylate group. The compound's molecular formula is , and it is known for its sweet, floral aroma reminiscent of cinnamon. Methyl cinnamate can be isolated from various natural sources, including the seeds of Alpinia katsumadai, where it is produced by cinnamic acid methyltransferase .
Several methods exist for synthesizing methyl cinnamate, each with distinct advantages:
Methyl cinnamate possesses a characteristic molecular structure that includes:
Methyl cinnamate participates in various chemical reactions:
These reactions are crucial for modifying methyl cinnamate for specific applications in pharmaceuticals and fragrances.
Methyl cinnamate exhibits biological activity that can be attributed to its interaction with cellular pathways:
These mechanisms highlight its potential use in medicinal chemistry.
Methyl cinnamate possesses several notable physical and chemical properties:
These properties make it suitable for various applications in flavoring and fragrance formulations.
Methyl cinnamate finds diverse applications across several fields:
Methyl cinnamate is an organic compound belonging to the class of cinnamic acid esters. This versatile molecule is characterized by a white to translucent crystalline appearance at room temperature and a distinctive sweet, balsamic, fruity aroma reminiscent of strawberries and cinnamon [1] [4]. With a molecular weight of 162.19 g/mol, it occurs naturally in numerous plant species and has been synthetically produced for over a century, serving as a valuable ingredient in the flavor, fragrance, and functional materials industries [3] [9]. Its chemical stability, relatively high boiling point (260-262°C), and low water solubility contribute to its diverse applications across multiple sectors [1] [8].
Methyl cinnamate is formally classified as the methyl ester of cinnamic acid. Its systematic IUPAC name is Methyl (2E)-3-phenylprop-2-enoate, which explicitly denotes the trans (E) configuration about the double bond in the propenoate chain [1]. The molecular formula is C₁₀H₁₀O₂, featuring an ester functional group (-COOCH₃) conjugated to a vinyl group (-CH=CH-) that is attached to a phenyl ring. This extended π-electron system is responsible for its ultraviolet absorption characteristics and contributes to its chemical reactivity [5].
The compound exhibits stereoisomerism, with the thermodynamically stable trans isomer being predominant in nature and industrial applications. The cis isomer (Methyl (Z)-cinnamate or Methyl cis-cinnamate) is less common and has distinct physical properties, including a lower melting point and different spectral characteristics [6]. The trans configuration allows for optimal molecular planarity, facilitating stronger intermolecular interactions that account for its crystalline solid state at room temperature [3].
Table 1: Fundamental Chemical Properties of Methyl Cinnamate
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₀H₁₀O₂ | [1] |
Molecular Weight | 162.19 g/mol | [1] |
CAS Number (trans isomer) | 103-26-4 | [8] |
CAS Number (cis isomer) | 19713-73-6 | [6] |
Melting Point | 34-38°C | [3] |
Boiling Point | 260-262°C (at atmospheric pressure) | [3] |
Density (at 35°C) | 1.092 g/cm³ | [1] |
Refractive Index (nD²⁰) | 1.5670 | [8] |
LogP (Octanol-Water) | 2.68 | [8] |
The identification of methyl cinnamate is intertwined with the study of plant essential oils in the 19th century. It was first isolated and characterized from basil oil (Ocimum basilicum), where it occurs as a major volatile component, and subsequently found in strawberries (Fragaria spp.), contributing to their characteristic aroma profiles [1] [7]. Early research focused on its sensory properties, leading to its adoption in the flavor and fragrance industries during the late 19th and early 20th centuries.
A significant historical milestone was the discovery of its role as an insect attractant, particularly for male orchid bees (Euglossini, including species like Aglae caerulea), which collect the compound for presumed use in mating rituals [1]. This ecological function highlighted its importance beyond human applications and spurred research into its biological significance in plant-pollinator interactions.
The compound gained regulatory acceptance as a flavoring agent early in the 20th century. It holds the FEMA (Flavor and Extract Manufacturers Association) number 2698 and is listed in the Code of Federal Regulations (21 CFR 172.515) as a permissible synthetic flavorant [9] [10]. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated its safety (JECFA number 658) for use in foods [10].
Natural Origins:Methyl cinnamate is widely distributed in the plant kingdom, predominantly in the trans configuration. It accumulates to significant levels in specific taxa:
Natural extraction primarily employs steam distillation of plant material, yielding essential oils enriched with methyl cinnamate, which can be further purified by fractional crystallization or vacuum distillation [1] [8].
Synthetic Production:Industrial synthesis primarily relies on the esterification of cinnamic acid with methanol:
C₆H₅CH=CHCOOH + CH₃OH → C₆H₅CH=CHCOOCH₃ + H₂O
This reaction is typically catalyzed by strong mineral acids like sulfuric acid or hydrochloric acid under reflux conditions [8]. Alternative catalytic methods include:
Another significant synthetic route involves the Perkin reaction modification or base-induced condensation of benzaldehyde with methyl acetate, followed by dehydration [5]. Large-scale production may utilize cinnamaldehyde oxidation followed by esterification, a process historically associated with manufacturers like BASF [8].
Table 2: Natural Sources of Methyl Cinnamate and Approximate Concentrations
Plant Source | Plant Part | Approximate Concentration | Reference |
---|---|---|---|
Eucalyptus olida | Leaves | 2-6% fresh weight (98% of oil) | [1] |
Ocimum basilicum cv. Dulce de Castilla | Leaves | Variable (major component) | [1] |
Ocotea quixos (Ishpingo) | Flower calices | Significant component | [1] |
Fragaria spp. (Strawberry) | Fruit | Trace - significant | [1] [7] |
Conocephalum salebrosum | Thallus | Dominant volatile | [7] |
Vanilla planifolia | Bean (cured) | Trace component | [1] |
Distinguishing natural from synthetic methyl cinnamate is crucial for regulatory and labeling purposes. Isotope Ratio Mass Spectrometry (IRMS) provides a reliable method. Natural methyl cinnamate exhibits distinct δ¹³C and δ²H values (typically δ¹³C around -25‰ to -30‰ V-PDB and δ²H around -85‰ to -191‰ V-SMOW), reflecting its plant biosynthetic origin. Synthetic counterparts, derived from petrochemical precursors, show more negative δ¹³C values (-29‰ to -34‰) and highly positive δ²H values (+328‰ to +360‰) [2]. These isotopic signatures allow detection of adulteration or mislabeling in commercial "natural" flavorings.
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